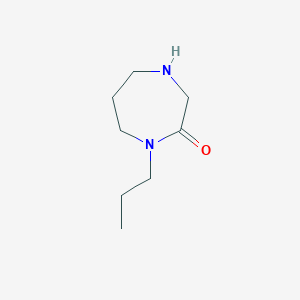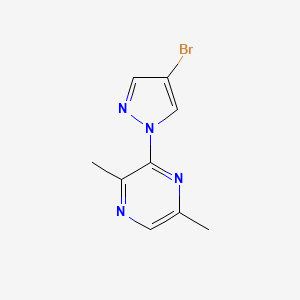![molecular formula C6H4BrN3S B1374291 5-溴噻吩并[2,3-D]嘧啶-4-胺 CAS No. 1337532-92-9](/img/structure/B1374291.png)
5-溴噻吩并[2,3-D]嘧啶-4-胺
概述
描述
5-Bromothieno[2,3-D]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C6H4BrN3S and a molecular weight of 230.09 g/mol . This compound is characterized by a thieno[2,3-D]pyrimidine core structure substituted with a bromine atom at the 5-position and an amino group at the 4-position .
科学研究应用
5-Bromothieno[2,3-D]pyrimidin-4-amine has several scientific research applications, including:
作用机制
Target of Action
The primary target of 5-Bromothieno[2,3-D]pyrimidin-4-amine is Cyt-bd , a protein complex found in the respiratory chain of many bacteria . This protein complex plays a crucial role in the energy metabolism of these organisms.
Mode of Action
5-Bromothieno[2,3-D]pyrimidin-4-amine interacts with its target, Cyt-bd, by inhibiting its function
Biochemical Pathways
The inhibition of Cyt-bd by 5-Bromothieno[2,3-D]pyrimidin-4-amine affects the respiratory chain of the bacteria, disrupting their energy metabolism . This disruption can lead to the death of the bacteria, making 5-Bromothieno[2,3-D]pyrimidin-4-amine a potential antibacterial agent.
Result of Action
The result of the action of 5-Bromothieno[2,3-D]pyrimidin-4-amine is the disruption of the energy metabolism of bacteria, leading to their death . This makes it a potential candidate for the development of new antibacterial drugs.
生化分析
Biochemical Properties
5-Bromothieno[2,3-D]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the inhibition of kinase activity, thereby affecting various cellular processes. Additionally, 5-Bromothieno[2,3-D]pyrimidin-4-amine has been shown to bind to certain receptors on the cell surface, influencing signal transduction pathways .
Cellular Effects
The effects of 5-Bromothieno[2,3-D]pyrimidin-4-amine on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by disrupting key signaling pathways. It can also affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival. Furthermore, 5-Bromothieno[2,3-D]pyrimidin-4-amine can influence cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Bromothieno[2,3-D]pyrimidin-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby blocking its activity. Additionally, 5-Bromothieno[2,3-D]pyrimidin-4-amine can interact with DNA and RNA, affecting the transcription and translation processes. This compound may also modulate the activity of signaling molecules, such as kinases and phosphatases, which play critical roles in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromothieno[2,3-D]pyrimidin-4-amine can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that 5-Bromothieno[2,3-D]pyrimidin-4-amine remains stable for extended periods when stored under appropriate conditions. Prolonged exposure to light or heat can result in degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 5-Bromothieno[2,3-D]pyrimidin-4-amine in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, it can lead to toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing adverse effects. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks .
Metabolic Pathways
5-Bromothieno[2,3-D]pyrimidin-4-amine is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of 5-Bromothieno[2,3-D]pyrimidin-4-amine with cofactors, such as NADH and ATP, can also influence its metabolic fate. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 5-Bromothieno[2,3-D]pyrimidin-4-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, which facilitate its uptake into cells. Once inside the cell, 5-Bromothieno[2,3-D]pyrimidin-4-amine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-Bromothieno[2,3-D]pyrimidin-4-amine is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. The localization of 5-Bromothieno[2,3-D]pyrimidin-4-amine can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-Bromothieno[2,3-D]pyrimidin-4-amine involves the reaction of 5-bromo-4-chlorothieno[2,3-D]pyrimidine with concentrated aqueous ammonium hydroxide . The reaction is typically carried out by stirring the mixture overnight at 90°C in a sealed vessel. After cooling to room temperature, the reaction mixture is filtered to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 5-Bromothieno[2,3-D]pyrimidin-4-amine are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in heterocyclic compounds . The production process involves standard organic synthesis techniques and purification methods to ensure high purity and quality .
化学反应分析
Types of Reactions
5-Bromothieno[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-D]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
相似化合物的比较
Similar Compounds
5-Bromo-4-chlorothieno[2,3-D]pyrimidine: A precursor in the synthesis of 5-Bromothieno[2,3-D]pyrimidin-4-amine.
Thieno[2,3-D]pyrimidin-4-amine: A similar compound without the bromine substitution.
Uniqueness
5-Bromothieno[2,3-D]pyrimidin-4-amine is unique due to the presence of both a bromine atom and an amino group on the thieno[2,3-D]pyrimidine core . This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and development applications .
属性
IUPAC Name |
5-bromothieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGNYVXBEMTBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2S1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735838 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337532-92-9 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)





![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)

![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)

